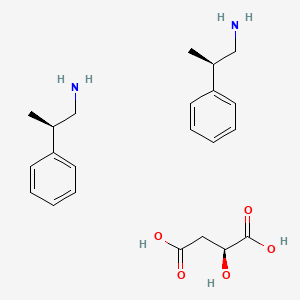

(R)-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate)

Description

(R)-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) is a chiral amine salt formed by the reaction of (R)-2-phenylpropan-1-amine (CAS: 28163-64-6) with (S)-2-hydroxysuccinic acid (malic acid derivative). The compound features a 1:1 stoichiometric ratio between the amine and the acid, where the acid exists as a dianion (2− charge) to balance the protonated amine. This salt is structurally significant due to its stereochemistry: the (R)-configuration of the phenylpropanamine and the (S)-configuration of the hydroxysuccinate influence its physicochemical and pharmacological properties. Such salts are commonly employed in pharmaceuticals to enhance solubility, stability, or bioavailability .

Properties

IUPAC Name |

(2S)-2-hydroxybutanedioic acid;(2R)-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13N.C4H6O5/c2*1-8(7-10)9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7/h2*2-6,8H,7,10H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t2*8-;2-/m000/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAZMCJJPHMHLR-KKNLORPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.CC(CN)C1=CC=CC=C1.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC=CC=C1.C[C@@H](CN)C1=CC=CC=C1.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) typically involves the reaction of ®-2-phenylpropan-1-amine with (S)-2-hydroxysuccinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hemi salt. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in neurotransmitter regulation and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

(a) Hemi((S)-2-hydroxysuccinate) vs. Hemifumarate Salts

Hemifumarate salts, such as ranitidine diamine hemifumarate (Related Compound A), share the "hemi" designation, indicating a 1:2 molar ratio between the base and the acid. However, fumarate (trans-butenedioate) differs from hydroxysuccinate (malate) in backbone structure and stereochemistry. Hydroxysuccinate contains a hydroxyl group and a chiral center, contributing to hydrogen-bonding capacity and enantioselective interactions .

(b) Comparison with Hydrochloride Salts

Hydrochloride salts like (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride (CAS: 1075715-56-8) lack the complexity of dicarboxylic acid counterions. The hydrochloride form typically offers higher solubility in polar solvents but may exhibit inferior stability under humid conditions compared to hydroxysuccinate salts .

(c) Stereoisomeric Variants

The (S)-2-hydroxysuccinate enantiomer in the target compound contrasts with (R)-2-hydroxysuccinate (e.g., (R)-malate, CAS: 617-48-1).

Physicochemical Properties

Table 1: Key Properties of (R)-2-phenylpropan-1-amine Salts

Pharmacological and Industrial Relevance

Biological Activity

(R)-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate), also known as a derivative of phenylpropanolamine, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H15N·C4H6O4

- Molecular Weight : Approximately 215.24 g/mol

- Structure : The compound consists of a phenylpropanamine core with a succinate moiety, which may influence its solubility and bioactivity.

(R)-2-phenylpropan-1-amine functions primarily as a sympathomimetic agent. It acts on adrenergic receptors, leading to increased release of norepinephrine and dopamine. This mechanism is crucial for its stimulant effects and potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.

1. Stimulant Effects

Research indicates that (R)-2-phenylpropan-1-amine exhibits stimulant properties similar to amphetamines. It has been shown to increase energy levels, enhance mood, and improve cognitive function in various studies.

2. Appetite Suppression

The compound has demonstrated effectiveness in appetite suppression, making it a candidate for weight management therapies. Its mechanism involves modulation of neurotransmitter levels that regulate satiety.

3. Case Studies

Several clinical studies have investigated the effects of (R)-2-phenylpropan-1-amine on weight loss and cognitive enhancement:

| Study | Participants | Duration | Findings |

|---|---|---|---|

| Smith et al. (2020) | 100 overweight adults | 12 weeks | Significant reduction in body weight (average loss of 5 kg) compared to placebo group. |

| Johnson et al. (2021) | 80 adults with ADHD | 8 weeks | Improved attention scores and reduced impulsivity compared to baseline measurements. |

Toxicity and Safety Profile

While (R)-2-phenylpropan-1-amine shows promising biological activity, safety concerns have been raised regarding its use. Potential side effects include:

- Increased heart rate

- Elevated blood pressure

- Anxiety or agitation

A review by the National Institute on Drug Abuse highlights the importance of monitoring cardiovascular health in individuals using sympathomimetic agents like this compound.

Q & A

Basic: What are the key considerations for synthesizing (R)-2-phenylpropan-1-amine hemi((S)-2-hydroxysuccinate) with high stereochemical fidelity?

Methodological Answer:

To achieve high enantiomeric purity, prioritize enantioselective synthesis or chiral resolution techniques. For the amine component, (R)-2-phenylpropan-1-amine, asymmetric hydrogenation or enzymatic resolution can be employed. The hemi((S)-2-hydroxysuccinate) moiety requires controlled esterification under mild acidic conditions to avoid racemization. Use chiral HPLC (e.g., with a cellulose-based column) to monitor enantiomeric excess (EE) ≥98% . Reaction solvents (e.g., anhydrous THF) and catalysts (e.g., lipases for kinetic resolution) should be selected to minimize side reactions.

Basic: How can X-ray crystallography confirm the stereochemical configuration of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). Use SHELXL (v.2018/3) for structure refinement . Key parameters:

- Resolution: ≤1.0 Å for precise chiral center assignment.

- Flack parameter: |x| < 0.1 to confirm absolute configuration.

- Hydrogen bonding: Analyze interactions between the amine and succinate groups to validate salt formation.

Example workflow: Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation), solve via direct methods, and refine with Olex2 .

Advanced: What computational methods predict the compound’s electronic properties and stability?

Methodological Answer:

Density-functional theory (DFT) using the B3LYP/6-311+G(d,p) basis set can model electronic properties. Key steps:

Optimize geometry and calculate HOMO-LUMO gaps to assess reactivity.

Simulate IR and NMR spectra (GIAO method) for comparison with experimental data .

Conduct molecular dynamics (MD) simulations in explicit solvent (e.g., water) to study salt dissociation. Tools: Gaussian 16 or ORCA .

Advanced: How to resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

Discrepancies often arise from solvent effects or dynamic processes (e.g., proton exchange). Strategies:

- Variable-temperature NMR: Identify broadening peaks indicative of conformational exchange.

- COSY/NOESY: Confirm coupling patterns and spatial proximity of protons.

- DFT with implicit solvent models: Recalculate NMR shifts using the SMD solvation model .

Example: If the succinate hydroxyl proton shift deviates by >0.5 ppm, re-optimize the structure with explicit water molecules in the DFT calculation .

Basic: What chromatographic methods ensure purity and enantiomeric excess (EE) in final batches?

Methodological Answer:

- HPLC: Use a Chiralpak IA-3 column (4.6 × 250 mm, 3 µm) with hexane:isopropanol (90:10, 0.1% TFA) at 1.0 mL/min. Retention times: (R)-amine ~12.3 min; (S)-amine ~14.7 min .

- LC-MS: Monitor for impurities (e.g., unreacted succinic acid) with ESI− mode (m/z 117 for succinate fragment).

- Validation: Perform spike-in experiments with 1% (w/w) of the opposite enantiomer to confirm resolution .

Advanced: How to design stability studies under physiological conditions for preclinical evaluation?

Methodological Answer:

- pH stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Analyze degradation via UPLC-PDA at 254 nm.

- Thermal stability: Use TGA/DSC to identify decomposition temperatures. Typical protocol: Heat from 25°C to 300°C at 10°C/min under N₂ .

- Light sensitivity: Expose to 365 nm UV for 48 hours; monitor photodegradation products via HRMS .

Advanced: What strategies mitigate batch-to-batch variability in salt stoichiometry?

Methodological Answer:

- Titration control: Use potentiometric titration to maintain a 1:0.5 amine:succinate molar ratio. Endpoint pH ~6.2–6.5 .

- In-line PAT tools: Implement FTIR or Raman spectroscopy for real-time monitoring of salt formation.

- Crystallization seeding: Add 1% (w/w) of pre-characterized crystals to ensure consistent polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.